Methyl 2-(1,5-naphthyridin-2-yl)acetate
Overview
Description
Methyl 2-(1,5-naphthyridin-2-yl)acetate, also known as MNAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MNAA is a heterocyclic compound that belongs to the family of naphthyridines, which are known to possess a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
C-C Bond Forming Reactions
Methyl 2-(1,5-naphthyridin-2-yl)acetate has been studied in the context of C-C bond-forming reactions. In a study by Patra & Bera (2007), an aldol-like addition reaction mediated by a [Ru2(CO)4]2+ core at room temperature was reported. This process resulted in C-C-coupled compounds involving 2-methyl-1,8-naphthyridine derivatives.
Synthesis of Metal Ion Complexes
The molecule has also been used in the synthesis of metal ion complexes. In research by Swamy et al. (2006), derivatives of 1,8-naphthyridine reacted with acetates of various metals (Mn, Co, Ni, Cu, Zn) to yield metal ion complexes of definite composition. These were characterized using various analytical techniques.
Ligand Construction for Ru(II) Complexes
The use of 1,5-naphthyridine, closely related to the target compound, in the construction of bidentate and tridentate ligands for Ru(II) complexes, was explored by Singh & Thummel (2009). These ligands were synthesized using Stille coupling or Friedlander condensation methodologies.
Potential Antimicrobial Agents
The antimicrobial potential of derivatives of 1,8-naphthyridine was studied by Karabasanagouda & Adhikari (2006). Several new compounds were synthesized and showed promising activities against pathogenic strains, suggesting potential as antimicrobials.
Molecular and Chemical Properties Studies
The molecular and chemical properties of a similar compound, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate, were extensively studied using experimental and theoretical methods by Gültekin et al. (2020). This research provides insights into the electrophilic and nucleophilic nature of such compounds.
Inhibitory Action Against Efflux Pumps in Bacteria
A study by Oliveira-Tintino et al. (2020) evaluated the inhibitory action of 1,8-naphthyridine sulfonamides against efflux pumps in multiresistant Staphylococcus aureus strains. These findings suggest a potential role in combating bacterial resistance.
properties
IUPAC Name |
methyl 2-(1,5-naphthyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)7-8-4-5-9-10(13-8)3-2-6-12-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLYPVCCYRBJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,5-naphthyridin-2-yl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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